Welcome to the BenchChem Online Store!
molecular formula C7H10O4S B2661426 2-Methylbenzenesulfonic acid hydrate CAS No. 1914148-59-6

2-Methylbenzenesulfonic acid hydrate

Cat. No. B2661426
M. Wt: 190.21
InChI Key: VNJOEUSYAMPBAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05370903

Procedure details

Toluenesulfonic acid monohydrate was prepared by dripping 6 moles toluene over a period of 1 hour into a mixture of 3.75 moles sulfuric acid and 2.25 moles fuming sulfuric acid at a mixture temperature of 45° C. to 60° C. and then ageing for an additional 30 minutes at 45° C. Into this product was then dripped the mixture of 1 mole trichlorosilane and 6.6 moles toluene over a period of 5 hours at 30° C. followed by ageing for 30 minutes at 45° C. After cooling and layer separation, the toluenesulfonic acid layer (lower layer) was removed. In order to remove the acid present in the upper layer, it was washed with suitable quantities of sulfuric acid/water (50/50 weight ratio), then sulfuric acid/water (25/75 weight ratio), and finally water. The water was then completely eliminated by azeotropic drying for 1 hour to afford a toluene solution. Removal of the toluene from this toluene solution by reduced pressure (vacuum pump) at 60° C. gave hydrogen silsesquioxane resin A. This hydrogen silsesquioxane resin A had a number-average molecular weight (Mn) of 1,650, and the value of its weight-average molecular weight/number-average molecular weight ratio (Mw /Mn) was 19.4.
Quantity
6 mol
Type
reactant
Reaction Step One
Quantity
3.75 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 mol
Type
reactant
Reaction Step Four
Quantity
6.6 mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[S:8](=O)(=[O:11])([OH:10])[OH:9].Cl[SiH](Cl)Cl>>[OH2:9].[C:1]1([CH3:7])[C:6]([S:8]([OH:11])(=[O:10])=[O:9])=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:3.4|

Inputs

Step One
Name
Quantity
6 mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
3.75 mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
1 mol
Type
reactant
Smiles
Cl[SiH](Cl)Cl
Name
Quantity
6.6 mol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
of 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
at a mixture temperature of 45° C. to 60° C.
WAIT
Type
WAIT
Details
by ageing for 30 minutes at 45° C
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
layer separation
CUSTOM
Type
CUSTOM
Details
the toluenesulfonic acid layer (lower layer) was removed
CUSTOM
Type
CUSTOM
Details
In order to remove the acid present in the upper layer, it
WASH
Type
WASH
Details
was washed with suitable quantities of sulfuric acid/water (50/50 weight ratio)
CUSTOM
Type
CUSTOM
Details
by azeotropic drying for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to afford a toluene solution
CUSTOM
Type
CUSTOM
Details
Removal of the toluene from this toluene solution by reduced pressure (vacuum pump) at 60° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O.C=1(C(=CC=CC1)S(=O)(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.